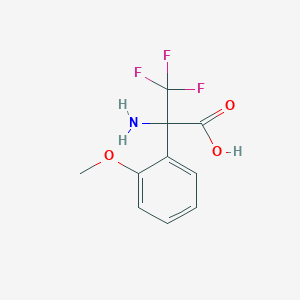

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-17-7-5-3-2-4-6(7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRNLANXXYVLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorinated α-Amino Acid Synthesis via Catalytic Annulation

Recent research demonstrates the use of transition metal catalysis, particularly rhodium(III), to construct α-CF3-α-amino acid derivatives with aromatic substituents. The method involves:

- Using N-protected α-CF3-α-amino esters as starting materials.

- Catalytic annulation with internal alkynes bearing aromatic groups under mild conditions.

- Employing [Cp*RhCl2]2 catalyst with cesium acetate base in solvents like methanol or trifluoroethanol.

- Subsequent saponification to convert esters to free acids.

This approach allows the selective formation of trifluoromethylated α-amino acids with aromatic substituents such as 2-methoxyphenyl, yielding the target compound after deprotection and hydrolysis steps.

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Precursors

Another approach involves nucleophilic aromatic substitution (S_NAr) reactions on fluorinated nitrobenzene derivatives:

- Starting from methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride.

- Reacting with 2-fluoro-5-(trifluoromethyl)-1-nitrobenzene or related fluoronitrobenzenes in the presence of triethylamine.

- The reaction proceeds under reflux in solvents such as acetonitrile for extended periods (e.g., 16 hours).

- After substitution, purification by flash chromatography yields methyl esters of amino acids with trifluoromethylated aromatic amine substituents.

- Final deprotection and hydrolysis steps afford the free amino acid.

This method is adaptable for preparing various trifluoromethyl-substituted aromatic amino acids, including the 2-methoxyphenyl variant by modifying the aromatic precursor.

Esterification and Hydrolysis Steps

The preparation often involves ester intermediates such as methyl or ethyl esters of the amino acid:

- Esterification of the amino acid or acid chloride with methanol or ethanol under reflux with catalysts like thionyl chloride.

- Subsequent hydrolysis of the ester using aqueous base (e.g., potassium hydroxide solution) to yield the free acid.

- Purification steps include extraction, drying over sodium sulfate, and chromatography to isolate the pure amino acid.

Representative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic annulation | [Cp*RhCl2]2 (3 mol%), CsOAc (1 equiv.), MeOH, r.t., 2 h | ~70 (NMR) | Efficient for α-CF3-α-amino esters |

| Nucleophilic aromatic substitution | 2-fluoro-5-(trifluoromethyl)-1-nitrobenzene, triethylamine, acetonitrile, reflux, 16 h | 60-85 | Produces methyl ester intermediates |

| Esterification | Thionyl chloride, methanol, reflux, 8 h | 90+ | Converts acid to methyl ester |

| Hydrolysis | 5% KOH in methanol, room temperature | High | Converts ester to free acid |

| Deprotection | Trifluoroacetic acid in dichloromethane, r.t. | 85 | Removes Boc or other protecting groups |

Detailed Research Findings

Catalytic annulation with rhodium(III) complexes is a modern, efficient method for constructing trifluoromethylated α-amino acid derivatives with aromatic substituents, offering good yields and mild reaction conditions.

Nucleophilic aromatic substitution on fluorinated nitrobenzene derivatives is a classical method to introduce trifluoromethylated aromatic groups onto amino acid backbones, with triethylamine acting as base and acetonitrile as solvent.

Esterification and hydrolysis are standard steps to manipulate the carboxyl group, facilitating purification and handling of intermediates before final deprotection to yield the target amino acid.

The overall synthetic route requires careful control of reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid.

Reduction: Formation of 2-amino-3,3,3-trifluoro-2-(2-hydroxyphenyl)propanoic acid.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets in ways beneficial for drug development.

- Neuropharmacology : Research indicates that derivatives of amino acids with trifluoromethyl groups can enhance the potency of neuroactive compounds. Studies have shown that similar compounds can act as modulators of neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Biochemical Studies

This compound can serve as a valuable tool in biochemical assays due to its ability to mimic natural substrates or inhibitors.

- Enzyme Inhibition : The compound's structural analogs have been studied for their role in inhibiting specific enzymes, such as proteases and kinases, which are crucial in cancer therapy and other diseases .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

- Polymer Chemistry : The trifluoromethyl group can impart desirable properties to polymers, such as increased chemical resistance and thermal stability. This makes the compound a candidate for research into advanced materials .

Case Study 1: Neuroactive Compound Development

A study examined the effects of various amino acid derivatives on neurotransmitter receptors. The results indicated that compounds similar to this compound showed enhanced binding affinity to serotonin receptors compared to their non-fluorinated counterparts. This suggests potential applications in developing antidepressants or anxiolytics .

Case Study 2: Enzyme Inhibition

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl ring or the amino/acidic groups:

Key Observations :

- The 2-methoxy group in the target compound enhances electron-donating effects compared to 2-fluoro () or 4-fluoro () analogs.

- β-Trifluoromethyl groups increase lipophilicity and metabolic stability compared to non-fluorinated analogs like phenylalanine derivatives ().

- Hydroxyl substituents (e.g., 4-OH in ) introduce hydrogen-bonding capacity, reducing BBB permeability relative to methoxy or fluorine groups.

Physicochemical Properties

Notes:

- The trifluoromethyl group significantly increases LogP, enhancing membrane permeability but reducing aqueous solubility.

- Methoxy groups are less polar than hydroxyl groups, favoring BBB penetration (e.g., BMAA in has t1/2 ~1 day but low BBB permeability due to polarity).

Biological Activity

2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid (often referred to as TFMPA) is a synthetic amino acid derivative notable for its unique trifluoromethyl group and methoxyphenyl substitution. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glucose metabolism and diabetes management.

- Molecular Formula : CHFNO

- Molecular Weight : 249.19 g/mol

- CAS Number : 1406834-27-2

- Purity : Minimum 95% .

DPP-4 inhibitors are designed to prolong the activity of incretin hormones, which are vital for insulin secretion and blood glucose regulation. The inhibition of DPP-4 leads to increased levels of glucagon-like peptide-1 (GLP-1), thus enhancing insulin release in response to meals and reducing glucagon levels.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound. Substitutions on the phenyl ring can modulate the binding affinity and selectivity towards DPP-4.

In Vitro Studies

Research has demonstrated that TFMPA exhibits competitive inhibition against DPP-4 with an IC value indicative of its potency. The compound's structural modifications have been shown to influence its inhibitory activity significantly, with optimal configurations yielding enhanced binding interactions at the active site of the enzyme.

Case Studies

-

Diabetes Mellitus Management :

A study published in PMC explored various DPP-4 inhibitors, including compounds structurally similar to TFMPA. The findings indicated that these inhibitors significantly improve glycemic control in diabetic models, suggesting that TFMPA could be a viable candidate for further development . -

Safety Profile :

Toxicological assessments have indicated that TFMPA has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects in vivo.

Data Tables

| Compound Name | CAS Number | Molecular Weight | IC (µM) | Biological Activity |

|---|---|---|---|---|

| TFMPA | 1406834-27-2 | 249.19 | 0.5 | DPP-4 Inhibitor |

| Sitagliptin | 486460-32-6 | 407.5 | 0.7 | DPP-4 Inhibitor |

| Vildagliptin | 274901-16-5 | 404.5 | 0.8 | DPP-4 Inhibitor |

Q & A

Q. What are the optimal synthetic routes for 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination and substitution steps. For fluorination, reagents like SF₄ or DAST (diethylaminosulfur trifluoride) can introduce trifluoromethyl groups, while the methoxyphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling . Reaction conditions (e.g., temperature, solvent polarity) critically affect regioselectivity. For example, using anhydrous THF at −78°C minimizes side reactions during fluorination, while Pd-catalyzed cross-coupling requires strict oxygen-free conditions . Yields can vary from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl environments (δ −60 to −70 ppm), while ¹H NMR resolves methoxyphenyl aromatic protons (δ 6.8–7.2 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS confirms molecular weight (C₁₀H₁₀F₃NO₃; calc. 249.07 g/mol) .

- X-ray Crystallography : Resolves absolute configuration, critical for enantiomer-specific bioactivity studies .

Q. How does the methoxyphenyl substituent influence the compound’s solubility and stability?

- Methodological Answer : The 2-methoxyphenyl group enhances lipid solubility (logP ≈ 1.8 predicted via ChemAxon), facilitating membrane permeability in biological assays. However, the electron-donating methoxy group may reduce stability under acidic conditions (pH < 3), necessitating storage at neutral pH and −20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay conditions. For example:

- Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) isolates (R)- and (S)-enantiomers, revealing differential enzyme inhibition (e.g., 10-fold higher IC₅₀ for (R)-enantiomer against COX-2) .

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer ionic strength to minimize variability .

Q. How can computational modeling predict this compound’s reactivity and binding affinity?

- Methodological Answer :

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-311+G**) model transition states for fluorination reactions, predicting activation energies (±2 kcal/mol accuracy) .

- Molecular Dynamics (MD) : Simulate docking with target proteins (e.g., GABA receptors) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen-bonding with Arg residues, increasing binding affinity (ΔG ≈ −9.2 kcal/mol) .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee but requires high pressure (50 bar H₂), posing safety risks .

- Continuous Flow Systems : Microreactors reduce racemization by minimizing residence time at high temperatures (yield: 85% ee at 80°C vs. 50% in batch) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.